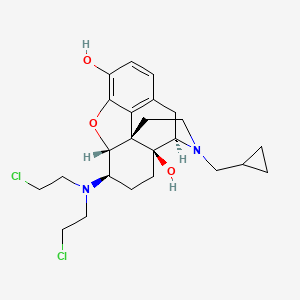

Chlornaltrexamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67025-94-9 |

|---|---|

Molecular Formula |

C24H32Cl2N2O3 |

Molecular Weight |

467.4 g/mol |

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1 |

InChI Key |

OSLQQDMGHVQLCH-HRMPSQMFSA-N |

SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

Related CAS |

67025-98-3 (hydrochloride) |

Synonyms |

6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan alpha-chlornaltrexamine beta-chlornaltrexamine beta-chloronaltrexamine beta-CNA chlornaltrexamine chlornaltrexamine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlornaltrexamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlornaltrexamine (CNA) is a potent, non-selective, and irreversible antagonist of the opioid receptor family, encompassing the mu (μ), delta (δ), and kappa (κ) subtypes. Its mechanism of action is characterized by the formation of a stable, covalent bond with the receptor's binding site, leading to prolonged and insurmountable antagonism. This unique property has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathological roles of the opioid system. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, including its binding characteristics, the nature of its covalent interaction, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain modulation, reward pathways, and a host of other physiological processes. The study of these receptors has been greatly advanced by the use of selective and non-selective antagonists. This compound, a derivative of naltrexone, distinguishes itself from reversible antagonists through its ability to permanently inactivate opioid receptors. This irreversible nature stems from its chemically reactive bis(chloroalkyl)amino group, which engages in a nucleophilic substitution reaction with an amino acid residue within the receptor's binding pocket. This guide delves into the intricate details of this interaction and its functional consequences.

Binding Characteristics and Affinity

Protection studies have demonstrated that the presence of reversible opioid agonists or antagonists can prevent the irreversible binding of this compound, indicating that it occupies the same binding site as other opioid ligands[1]. This principle is fundamental to experimental designs aimed at characterizing the pharmacology of opioid receptors.

Covalent Modification of Opioid Receptors

The hallmark of this compound's mechanism of action is the formation of a covalent bond with the opioid receptor. The bis(chloroalkyl)amino moiety of this compound is an alkylating agent, similar to nitrogen mustards. This group reacts with a nucleophilic amino acid residue within the binding pocket of the receptor, forming a stable, irreversible link.

While the precise amino acid residue alkylated by this compound has not been definitively identified for all opioid receptor subtypes, studies with related irreversible antagonists, such as β-funaltrexamine (β-FNA), suggest that a cysteine residue is a likely target. Further site-directed mutagenesis and mass spectrometry studies are required to pinpoint the exact site of covalent modification for this compound at each opioid receptor subtype.

The logical relationship of this compound's binding and subsequent covalent modification can be visualized as a two-step process:

References

Pharmacological Profile of β-Chlornaltrexamine (β-CNA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-chlornaltrexamine (β-CNA) is a potent and long-acting opioid receptor ligand that has been instrumental in the characterization of the opioid system. This technical guide provides a comprehensive overview of the pharmacological profile of β-CNA, summarizing its mechanism of action, receptor binding characteristics, and in vivo effects. Due to the irreversible nature of its binding, specific quantitative affinity (Ki) and potency (IC50/EC50) values are not typically reported in the same manner as for reversible ligands. Instead, its effects are characterized by the long-lasting, insurmountable antagonism it produces. This document includes detailed methodologies for key experimental procedures used to characterize such compounds and provides visual representations of relevant signaling pathways and experimental workflows.

Mechanism of Action

β-CNA is classified as a non-equilibrium, irreversible antagonist of the opioid receptors. Its mechanism of action involves the alkylation of the receptor, forming a covalent bond.[1] This irreversible binding leads to a long-lasting inactivation of the receptor, making it a valuable tool for studying opioid receptor function and turnover.[2] The alkylating moiety is a bis(chloroalkyl)amino group, similar to that found in nitrogen mustards.[1]

While predominantly an antagonist, β-CNA also exhibits partial agonist activity, particularly at the µ (mu) and κ (kappa) opioid receptors.[3] This mixed agonist-antagonist profile contributes to its complex pharmacological effects.

Receptor Binding and Functional Activity Profile

The defining characteristic of β-CNA is its non-selective and irreversible antagonism across the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1][4]

Data Presentation

Precise equilibrium binding constants (Ki) and half-maximal inhibitory or effective concentrations (IC50/EC50) are challenging to determine for irreversible ligands like β-CNA using standard methodologies. The covalent nature of the interaction means that the binding is not a simple reversible equilibrium. However, the following tables summarize the qualitative binding and functional characteristics of β-CNA at the opioid receptors.

Table 1: Opioid Receptor Binding Profile of β-Chlornaltrexamine (β-CNA)

| Receptor Subtype | Binding Characteristics | Selectivity |

| Mu (µ) | Irreversible, Covalent Antagonist | Non-selective |

| Delta (δ) | Irreversible, Covalent Antagonist | Non-selective |

| Kappa (κ) | Irreversible, Covalent Antagonist | Non-selective |

Table 2: Functional Activity Profile of β-Chlornaltrexamine (β-CNA)

| Receptor Subtype | Primary Functional Activity | Partial Agonist Activity |

| Mu (µ) | Insurmountable Antagonism | Yes |

| Delta (δ) | Insurmountable Antagonism | Not reported |

| Kappa (κ) | Insurmountable Antagonism | Yes |

In Vivo Pharmacology

β-CNA exhibits a range of long-lasting effects in vivo, consistent with its irreversible blockade of opioid receptors. Intracerebroventricular administration in animal models has been shown to cause a sustained reduction in food intake and a corresponding decrease in body weight.[5] Furthermore, β-CNA effectively blocks the feeding-stimulant effects of selective µ, δ, and κ opioid receptor agonists.[5]

Experimental Protocols

The characterization of an irreversible antagonist like β-CNA requires specific experimental designs to elucidate its unique pharmacological properties.

Radioligand Binding Assays for Irreversible Antagonists

Objective: To demonstrate the irreversible nature of antagonist binding to opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing µ, δ, or κ receptors).

-

Pre-incubation with β-CNA: Incubate the membrane preparations with various concentrations of β-CNA for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow for covalent binding.

-

Washing Step: Extensively wash the membranes by repeated centrifugation and resuspension in fresh buffer to remove all unbound β-CNA. This step is crucial to distinguish irreversible from reversible binding.

-

Radioligand Binding: Perform a saturation binding experiment on the washed membranes using a radiolabeled opioid receptor ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, or [³H]-U69,593 for κ).

-

Data Analysis: Determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand in both control (vehicle-treated) and β-CNA-treated membranes. A significant reduction in the Bmax with little to no change in the Kd of the radioligand in the β-CNA-treated group indicates irreversible antagonism.

Functional Assays for Irreversible Antagonism (e.g., GTPγS Binding Assay)

Objective: To quantify the insurmountable antagonism produced by β-CNA on agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

-

Pre-incubation and Washing: Pre-incubate membranes with β-CNA followed by extensive washing as described in the binding assay protocol.

-

GTPγS Binding Assay:

-

Incubate the washed membranes with a range of concentrations of a standard opioid agonist (e.g., DAMGO for µ).

-

Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the reaction mixture.

-

Agonist-induced receptor activation leads to the binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration and measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis: Construct agonist concentration-response curves in the absence and presence of β-CNA pre-treatment. Irreversible antagonism is characterized by a depression of the maximal response (Emax) of the agonist, with or without a rightward shift in the EC50 value. A Schild analysis is not appropriate for irreversible antagonists.

In Vivo Assessment of Irreversible Antagonism (e.g., Hot Plate Test)

Objective: To determine the duration and nature of the antagonistic effect of β-CNA on opioid-induced analgesia.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

β-CNA Administration: Administer β-CNA systemically (e.g., subcutaneously or intraperitoneally) or centrally (e.g., intracerebroventricularly).

-

Time Course: At various time points after β-CNA administration (e.g., 1, 24, 48, and 72 hours), assess the analgesic effect of a standard opioid agonist (e.g., morphine).

-

Hot Plate Test:

-

Place the animal on a heated surface maintained at a constant temperature (e.g., 55°C).

-

Measure the latency to a nociceptive response (e.g., paw licking, jumping).

-

Administer the opioid agonist and re-measure the latency at the time of its peak effect.

-

-

Data Analysis: Compare the agonist-induced increase in response latency in β-CNA-pretreated animals to that in vehicle-pretreated animals. A long-lasting reduction in the maximal analgesic effect of the agonist is indicative of irreversible antagonism.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the µ, δ, and κ opioid receptors, which are all Gi/o-coupled G-protein coupled receptors (GPCRs). β-CNA, by irreversibly blocking these receptors, prevents the initiation of these downstream signaling cascades.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing an irreversible opioid antagonist like β-CNA.

References

- 1. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of beta-funaltrexamine (beta-FNA) and beta-chlornaltrexamine (beta-CNA) on the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylation of opioid receptor subtypes by alpha-chlornaltrexamine produces concurrent irreversible agonistic and irreversible antagonistic activities. | Semantic Scholar [semanticscholar.org]

- 5. Effects of beta-chlornaltrexamine on food intake, body weight and opioid-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlornaltrexamine: An In-Depth Technical Guide to an Irreversible Opioid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornaltrexamine (CNA) is a potent, non-selective, and irreversible antagonist of the opioid receptor family, encompassing the mu (μ), delta (δ), and kappa (κ) subtypes. Its utility in pharmacology and drug development stems from its ability to form a covalent bond with these receptors, leading to a prolonged and insurmountable blockade. This characteristic makes CNA an invaluable tool for elucidating the physiological roles of opioid receptors and for the characterization of novel opioid ligands. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for endogenous opioid peptides and exogenous opiates, mediating their profound analgesic and psychoactive effects. The study of these receptors has been greatly advanced by the use of selective antagonists. This compound, a derivative of the opioid antagonist naltrexone, distinguishes itself through its irreversible mode of action. By forming a covalent linkage within the opioid receptor binding pocket, CNA effectively removes the receptor from the functional pool, providing a unique and powerful method for studying the consequences of long-term opioid receptor blockade. This guide will delve into the core technical aspects of this compound, offering a detailed resource for researchers in the field.

Mechanism of Action

This compound's irreversible antagonism is conferred by the presence of a reactive bis(2-chloroethyl)amino (nitrogen mustard) group attached to the C-6 position of the naltrexone scaffold. The mechanism involves a two-step process:

-

Reversible Binding: Initially, CNA reversibly binds to the opioid receptor's active site with high affinity, guided by the pharmacophore of the naltrexone backbone.

-

Covalent Alkylation: Following this initial binding, the nitrogen mustard moiety undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species then reacts with a nucleophilic residue within the binding pocket of the opioid receptor, forming a stable covalent bond. This alkylation event permanently inactivates the receptor.

This irreversible binding contrasts with reversible antagonists, such as naloxone or naltrexone, which bind and dissociate from the receptor, allowing for competitive displacement by agonists. The covalent nature of CNA's interaction results in a non-competitive antagonism that cannot be overcome by increasing the concentration of an agonist.

Quantitative Data

The binding affinity and potency of this compound at the mu, delta, and kappa opioid receptors are critical parameters for its application in research. The following table summarizes the available quantitative data.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| Delta (δ) | 0.36 |

| Mu (μ) | Data not available in search results |

| Kappa (κ) | Data not available in search results |

Note: IC50 values for this compound at the mu, delta, and kappa opioid receptors were not available in the performed search results.

Experimental Protocols

Synthesis of this compound from Naltrexone

Detailed, step-by-step experimental protocol for the synthesis of this compound from naltrexone was not available in the performed search results. General information suggests it is synthesized from naltrexone, but specific reaction conditions, reagents, and purification methods are not detailed.

In Vitro Receptor Binding Assay for an Irreversible Antagonist

The following protocol is a general guideline for assessing the binding of an irreversible antagonist like this compound to opioid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radiolabeled opioid ligand (e.g., [³H]diprenorphine, a non-selective antagonist, or a subtype-selective radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a reversible antagonist like naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubation:

-

In a series of tubes, combine the cell membranes, assay buffer, and varying concentrations of this compound or vehicle control.

-

To determine non-specific binding, add a high concentration of naloxone to a separate set of tubes.

-

Pre-incubate the membranes with this compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for covalent binding.

-

-

Washing:

-

To remove unbound this compound, centrifuge the tubes to pellet the membranes.

-

Resuspend the membrane pellets in fresh, ice-cold assay buffer. Repeat this washing step multiple times (e.g., 3-5 times) to ensure complete removal of non-covalently bound antagonist.

-

-

Radioligand Binding:

-

After the final wash, resuspend the membrane pellets in assay buffer.

-

Add the radiolabeled ligand to all tubes at a concentration near its Kd.

-

Incubate to allow the radioligand to reach binding equilibrium with the remaining available receptors.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

By comparing the amount of radioligand binding in the this compound-treated samples to the control samples, the extent of irreversible receptor inactivation can be determined.

Guinea Pig Ileum Assay for Irreversible Antagonism

The guinea pig ileum preparation is a classic functional assay to study the effects of opioids on smooth muscle contraction. This protocol outlines how to assess the irreversible antagonism of this compound.

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Opioid agonist (e.g., morphine for μ-receptors, DPDPE for δ-receptors, or U-50,488 for κ-receptors).

-

This compound.

-

Organ bath setup with a force transducer to measure isometric contractions.

Procedure:

-

Tissue Preparation and Equilibration:

-

Isolate a segment of the guinea pig ileum and mount it in the organ bath containing aerated Krebs-Henseleit solution.

-

Allow the tissue to equilibrate under a small resting tension until a stable baseline is achieved.

-

-

Control Agonist Response:

-

Generate a cumulative concentration-response curve for the chosen opioid agonist to establish the baseline potency and maximal effect.

-

-

Incubation with this compound:

-

Wash the tissue extensively with fresh Krebs-Henseleit solution.

-

Incubate the ileum with a specific concentration of this compound for a defined period (e.g., 20-30 minutes).

-

-

Washout:

-

Perform repeated and thorough washing of the organ bath to remove all unbound this compound. Due to the covalent binding, the antagonistic effect will persist.

-

-

Post-Treatment Agonist Response:

-

After the washout period, generate a second cumulative concentration-response curve for the same opioid agonist.

-

Data Analysis:

The irreversible antagonism of this compound will be evident as a rightward shift in the agonist concentration-response curve and a significant reduction in the maximal response (Emax). This depression of the maximum effect is a hallmark of non-competitive antagonism.

Signaling Pathways and Visualization

Opioid receptors primarily signal through the Gi/o family of G proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors, including:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. They can also inhibit N-type voltage-gated calcium channels, leading to decreased neurotransmitter release.

Irreversible Antagonism vs. Reversible Antagonism:

A key difference in the signaling impact of irreversible versus reversible antagonists lies in the duration and nature of the receptor blockade.

Figure 1: Reversible vs. Irreversible Opioid Receptor Antagonism.

Experimental Workflow for Receptor Binding Assay:

The following diagram illustrates the key steps in a radioligand binding assay designed to characterize an irreversible antagonist.

Figure 2: Experimental Workflow for Irreversible Antagonist Binding Assay.

Opioid Receptor Signaling Cascade:

This diagram details the canonical G-protein signaling pathway activated by opioid agonists and subsequently blocked by this compound.

Figure 3: Opioid Receptor G-Protein Signaling Pathway.

Conclusion

This compound stands as a powerful and indispensable tool in opioid pharmacology. Its ability to irreversibly inactivate opioid receptors provides a unique avenue for investigating the long-term consequences of receptor blockade, aiding in the functional characterization of opioid systems and the screening of novel therapeutic agents. While the lack of readily available, comprehensive quantitative data and detailed synthesis protocols presents a challenge, the foundational understanding of its mechanism and application in established experimental models underscores its continued importance. This guide serves as a foundational resource for researchers, and it is anticipated that further studies will continue to refine our understanding and expand the applications of this remarkable pharmacological agent.

The Advent of Irreversible Opioid Antagonism: A Technical Guide to Chlornaltrexamine (CNA)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of opioid research, the development of selective and potent ligands has been paramount to unraveling the complexities of opioid receptor pharmacology. Among the myriad of tools developed, irreversible antagonists hold a unique and powerful position. Chlornaltrexamine (CNA), a derivative of the opioid antagonist naltrexone, emerged in the late 1970s as a pioneering covalent-binding ligand. Its ability to permanently block opioid receptors has provided an invaluable instrument for studying receptor function, turnover, and the physiological consequences of long-term receptor inactivation. This technical guide delves into the discovery, history, and detailed experimental profile of this compound, offering a comprehensive resource for its application in contemporary opioid research.

Historical Context and Discovery

The quest for irreversible opioid receptor ligands was driven by the need to study receptor populations without the confounding factor of ligand dissociation. The pioneering work of Dr. Philip S. Portoghese and his colleagues at the University of Minnesota led to the synthesis and characterization of this compound, first reported in 1978.[1] The design of CNA was a rational approach, incorporating a reactive nitrogen mustard moiety, a bis(2-chloroethyl)amino group, onto the naltrexone scaffold.[2] This electrophilic group was positioned to enable covalent bond formation with a nucleophilic residue within the opioid receptor binding pocket, leading to irreversible inactivation.[2]

The initial studies demonstrated that CNA produced an exceptionally long-lasting narcotic antagonism in vivo, with effects lasting for several days after a single administration.[2] This ultra-long duration of action was a clear indication of a non-equilibrium antagonism, a stark contrast to the reversible binding of its parent compound, naltrexone. Subsequent research confirmed that CNA is a non-selective irreversible antagonist, targeting mu (μ), delta (δ), and kappa (κ) opioid receptors.[3] This property, while limiting its use for studying specific receptor subtypes in isolation, made it an excellent tool for investigating the global effects of opioid system blockade.

Synthesis of this compound

The synthesis of β-Chlornaltrexamine (the active isomer) is based on the modification of naltrexone. The following is a generalized protocol based on the original synthesis described by Portoghese et al. (1979).[4]

Experimental Protocol: Synthesis of β-Chlornaltrexamine

Materials:

-

Naltrexone hydrochloride

-

Reagents for the introduction of the 6β-amino group (e.g., via reduction of a 6-keto group to a 6β-hydroxyl followed by conversion to an amine)

-

Bis(2-chloroethyl)amine or a suitable precursor

-

Appropriate solvents (e.g., dimethylformamide, chloroform, methanol)

-

Bases (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Preparation of 6β-Naltrexamine: The synthesis begins with the conversion of the 6-keto group of naltrexone to a 6β-amino group. This can be achieved through a multi-step process involving reduction of the ketone to the corresponding 6β-alcohol, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with an amino group source (e.g., azide followed by reduction, or direct amination).

-

Alkylation of 6β-Naltrexamine: The resulting 6β-naltrexamine is then N-alkylated with a bis(2-chloroethyl)amino moiety. This is typically achieved by reacting 6β-naltrexamine with a suitable alkylating agent, such as N,N-bis(2-chloroethyl)amine, in the presence of a non-nucleophilic base in an inert solvent. The reaction mixture is stirred at an appropriate temperature to facilitate the formation of the tertiary amine.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield pure β-Chlornaltrexamine.

-

Characterization: The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Pharmacological Data

This compound is characterized by its irreversible and non-selective antagonism of opioid receptors. The following table summarizes key quantitative data from various studies. It is important to note that as an irreversible antagonist, traditional equilibrium binding constants (Ki) and inhibitory concentrations (IC50) may not fully capture its pharmacological profile, as the interaction is time and concentration-dependent. The values presented are indicative of its potent interaction with the receptors before covalent modification.

| Parameter | Receptor Subtype | Reported Value (nM) | Species | Reference |

| IC₅₀ | Mu (μ) | ~1-5 | Guinea Pig Brain | [5] |

| Delta (δ) | ~5-15 | Guinea Pig Brain | [5] | |

| Kappa (κ) | ~10-30 | Guinea Pig Brain | [5] |

Note: The IC₅₀ values for irreversible antagonists are highly dependent on the pre-incubation time and experimental conditions.

Mechanism of Irreversible Antagonism and Signaling Pathways

The irreversible antagonism of this compound is attributed to the alkylating nitrogen mustard group. Upon binding to the opioid receptor, the bis(2-chloroethyl)amino moiety is believed to form a highly reactive aziridinium ion intermediate. This electrophilic species then reacts with a nucleophilic amino acid residue (such as a cysteine, lysine, or aspartate) within the receptor's binding pocket, forming a stable covalent bond. This permanent modification of the receptor prevents the binding of endogenous and exogenous opioids, leading to a long-lasting blockade of receptor signaling.

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

The irreversible antagonism by CNA has profound and lasting effects on these signaling pathways. By permanently inactivating a population of opioid receptors, CNA effectively removes them from the signaling pool. This can lead to compensatory changes in the cell, such as attempts to synthesize new receptors. However, the long-lasting presence of CNA can lead to a sustained disruption of opioid-mediated signaling.

Experimental Workflow for Characterizing Irreversible Antagonism

Signaling Pathway of Irreversible Opioid Receptor Antagonism by CNA

Key Experimental Protocols

Radioligand Binding Assays to Determine Irreversible Antagonism

Objective: To demonstrate the irreversible nature of CNA's binding to opioid receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing mu, delta, and kappa opioid receptors.

-

Radiolabeled opioid ligand (e.g., [³H]diprenorphine, a non-selective antagonist, or selective radioligands like [³H]DAMGO for μ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Pre-incubation with CNA: Incubate aliquots of the membrane preparation with varying concentrations of CNA for a defined period (e.g., 30 minutes at 25°C) to allow for covalent binding. A control group with no CNA is included.

-

Washing Step: Centrifuge the membranes and wash them extensively with ice-cold buffer to remove any unbound CNA. This step is crucial to distinguish irreversible binding from high-affinity reversible binding.

-

Radioligand Binding: Resuspend the washed membranes in fresh binding buffer and incubate with a saturating concentration of the radiolabeled opioid ligand.

-

Filtration and Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Compare the specific binding of the radioligand in the CNA-pretreated membranes to the control membranes. A significant and concentration-dependent reduction in radioligand binding in the washed, CNA-pretreated membranes indicates irreversible antagonism.

Functional Assay: Inhibition of cAMP Accumulation

Objective: To assess the functional consequences of irreversible opioid receptor antagonism by CNA.

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Opioid agonist (e.g., DAMGO for μ receptors).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Pre-treatment: Treat the cells with CNA for a specified duration to allow for irreversible receptor blockade. Include a vehicle-treated control group.

-

Washout: Thoroughly wash the cells to remove any unbound CNA.

-

Agonist Challenge: Stimulate the cells with a concentration-response range of the opioid agonist in the presence of a fixed concentration of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of agonist-induced inhibition.

-

cAMP Measurement: After the agonist incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curves for the opioid agonist in both control and CNA-pretreated cells. A rightward shift and a reduction in the maximal inhibition of cAMP accumulation in the CNA-pretreated cells are indicative of insurmountable (irreversible) antagonism.

Conclusion

This compound remains a cornerstone tool in opioid pharmacology. Its discovery marked a significant advancement in the ability of researchers to probe the intricacies of opioid receptor function. By providing a means to permanently silence a population of opioid receptors, CNA has facilitated studies on receptor turnover, the development of tolerance and dependence, and the long-term physiological roles of the opioid system. While its lack of selectivity necessitates careful experimental design and interpretation, the unique properties of this compound ensure its continued relevance in the ongoing effort to understand and therapeutically target the opioid system. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the power of this classic, yet potent, pharmacological tool.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Synthesis and pharmacologic characterization of an alkylating analogue (this compound) of naltrexone with ultralong-lasting narcotic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of analogues of beta-chlornaltrexamine and beta-funaltrexamine at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Chlornaltrexamine: A Technical Guide to its Opioid Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornaltrexamine (β-CNA) is a derivative of the opioid antagonist naltrexone. It is distinguished by the presence of a bis(2-chloroethyl)amino (nitrogen mustard) group, which confers upon it the ability to act as a non-selective, irreversible antagonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. This irreversible binding, achieved through the formation of a covalent bond with the receptor, results in a prolonged blockade of opioid receptor function.[1] This property makes this compound a valuable pharmacological tool for studying the physiological and behavioral roles of the opioid system. Beyond its primary antagonist activity, this compound has also been reported to exhibit some mixed agonist-antagonist properties, particularly at the μ- and κ-opioid receptors.

This technical guide provides a comprehensive overview of the binding characteristics of this compound at the three major opioid receptor subtypes. It includes a detailed experimental protocol for determining its binding affinity and presents diagrams of the associated signaling pathways.

Data Presentation: Opioid Receptor Binding Affinity

While this compound is widely characterized as a potent, non-selective, and irreversible opioid receptor antagonist, specific quantitative binding affinity values (Ki or IC50) are not consistently reported across publicly available literature. Its irreversible nature complicates the straightforward determination of equilibrium-based constants like Ki. However, its potent antagonistic activity across all three receptor types is well-established.

For the purpose of comparison, the following table includes the binding affinities of commonly used selective ligands for the mu, delta, and kappa opioid receptors.

| Receptor Subtype | Selective Ligand | Binding Affinity (Ki) [nM] | This compound Activity |

| Mu (μ) | DAMGO | 0.5 - 2 | Potent Irreversible Antagonist |

| Delta (δ) | DPDPE | 1 - 5 | Potent Irreversible Antagonist |

| Kappa (κ) | U-50,488 | 1 - 10 | Potent Irreversible Antagonist |

Experimental Protocols: Determination of this compound Binding Affinity

The binding affinity of an unlabeled, irreversible antagonist like this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor. Due to the irreversible nature of this compound's binding, modifications to standard equilibrium-based protocols are necessary to accurately characterize its interaction.

Protocol: Competitive Radioligand Binding Assay for an Irreversible Antagonist

This protocol is adapted from standard procedures for opioid receptor binding assays and includes considerations for irreversible ligands.[2][3][4]

1. Materials and Reagents:

-

Radioligand: A non-selective opioid antagonist radioligand such as [³H]Naloxone or [³H]Diprenorphine is suitable.[2][3] The concentration should be close to its Kd value for the respective receptor.

-

Unlabeled Ligand: this compound hydrochloride.

-

Receptor Source: Rat brain membrane homogenate or cell lines expressing the mu, delta, or kappa opioid receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, non-selective opioid antagonist like naloxone.[3][5]

-

Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail.

-

96-well plates, cell harvester, and liquid scintillation counter.

2. Membrane Preparation:

-

Homogenize brain tissue (e.g., whole rat brain minus cerebellum) in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

3. Binding Assay Procedure:

-

Pre-incubation (for assessing irreversible binding):

-

Incubate aliquots of the membrane preparation with various concentrations of this compound for a defined period (e.g., 30 minutes at 25°C).

-

To remove unbound this compound, centrifuge the membranes, discard the supernatant, and wash the pellet multiple times with fresh binding buffer.

-

Resuspend the washed membranes in fresh binding buffer.

-

-

Competitive Binding:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and binding buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of naloxone.

-

Competition: Pre-incubated and washed receptor membranes (from step 3.1) and radioligand.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium for the radioligand (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition experiment with this compound, the reduction in specific binding of the radioligand after pre-incubation and washing indicates the extent of irreversible receptor inactivation.

-

The IC50 value (the concentration of this compound that causes 50% inhibition of radioligand binding) can be determined by non-linear regression analysis of the competition data. Due to the irreversible nature of the binding, this IC50 value is not a true equilibrium constant (Ki) but rather an indicator of the potency of irreversible inactivation under the specified pre-incubation conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining this compound's irreversible binding.

Signaling Pathways

Mu-Opioid Receptor Signaling

Caption: Mu-opioid receptor signaling pathways.

Delta-Opioid Receptor Signaling

Caption: Delta-opioid receptor signaling pathways.

Kappa-Opioid Receptor Signaling

Caption: Kappa-opioid receptor signaling pathways.

References

- 1. Effects of beta-chlornaltrexamine on food intake, body weight and opioid-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

Chlornaltrexamine's Interaction with Opioid Receptor Subtypes: A Technical Guide

An In-depth Examination of a Non-Selective, Irreversible Opioid Receptor Antagonist

Introduction

Chlornaltrexamine (CNA), specifically the β-isomer (β-CNA), is a powerful pharmacological tool in opioid research. As a derivative of naltrexone, it is recognized for its ability to irreversibly bind to and block opioid receptors, primarily through the alkylating action of its N,N-bis(2-chloroethyl)amino group. This technical guide provides a comprehensive analysis of this compound's selectivity for the primary opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—by presenting key binding and functional data, detailing the experimental methodologies used for its characterization, and illustrating the relevant biological and experimental pathways.

Opioid Receptor Selectivity Profile of β-Chlornaltrexamine

β-Chlornaltrexamine is definitively characterized as a non-selective antagonist of the μ, δ, and κ opioid receptors.[1] Its irreversible nature stems from the formation of a covalent bond with the receptor, leading to a prolonged blockade.[2] While it is predominantly an antagonist, some studies have reported mixed agonist-antagonist properties, particularly at the μ and κ receptors.

Quantitative Analysis of Receptor Interaction

Obtaining precise equilibrium constants such as Ki (inhibition constant) or Kd (dissociation constant) for irreversible ligands like β-chlornaltrexamine is methodologically complex due to the covalent nature of the binding, which does not reach a true equilibrium. Instead, its activity is often characterized by its ability to produce an insurmountable antagonism in functional assays. The following table summarizes the antagonistic profile of β-chlornaltrexamine across the three main opioid receptor subtypes based on functional assays.

| Receptor Subtype | Ligand Effect | Evidence |

| Mu (μ) | Irreversible Antagonism | In the mouse vas deferens preparation, β-CNA produces a long-lasting, insurmountable antagonism of μ-opioid receptor agonists.[1] |

| Delta (δ) | Irreversible Antagonism | Functional assays demonstrate that β-CNA irreversibly blocks the effects of δ-selective agonists in isolated tissue preparations.[1] |

| Kappa (κ) | Irreversible Antagonism | β-CNA effectively and irreversibly antagonizes the actions of κ-opioid receptor agonists in the mouse vas deferens.[1] |

Studies comparing β-CNA to other irreversible antagonists have further highlighted its lack of selectivity. For instance, in contrast to β-funaltrexamine (β-FNA), which displays selective irreversible antagonism at the μ-opioid receptor, β-chlornaltrexamine demonstrates potent and irreversible antagonism across all three receptor subtypes.[1]

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves a combination of radioligand binding assays and functional assays in isolated tissues.

Radioligand Binding Assays for Irreversible Ligands

While challenging for determining equilibrium constants, binding assays are crucial for demonstrating the covalent nature of this compound's interaction with opioid receptors.

Objective: To demonstrate the persistent and stereospecific binding of this compound to opioid receptors in brain homogenates.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the opioid receptors. The resulting pellet is washed and resuspended in the assay buffer.

-

Incubation with this compound: Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a predetermined time to allow for the alkylation reaction to occur.

-

Washing: The membranes are then subjected to extensive washing procedures (multiple cycles of centrifugation and resuspension) to remove any unbound this compound.

-

Competitive Binding: The washed membranes, now treated with this compound, are then used in a competitive binding assay with a radiolabeled opioid ligand (e.g., [³H]naloxone).

-

Data Analysis: The amount of radioligand binding in the this compound-treated membranes is compared to control membranes. A significant and concentration-dependent reduction in the binding of the radioligand in the washed, this compound-treated membranes indicates persistent, and likely covalent, binding of this compound to the opioid receptors.[2]

Functional Assays in Isolated Tissues (e.g., Mouse Vas Deferens)

Functional assays are essential for characterizing the antagonist activity of this compound at different opioid receptor subtypes. The mouse vas deferens is a classical preparation that expresses all three opioid receptor subtypes (μ, δ, and κ).

Objective: To determine the antagonistic profile of β-chlornaltrexamine against μ, δ, and κ-selective agonists.

Methodology:

-

Tissue Preparation: The vasa deferentia from mice are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintained at 37°C, aerated with 95% O₂ and 5% CO₂. The tissues are electrically stimulated to induce contractions.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective opioid agonist (e.g., a μ, δ, or κ agonist) to establish a baseline inhibitory effect on the electrically induced contractions.

-

Incubation with β-Chlornaltrexamine: The tissues are then incubated with a specific concentration of β-chlornaltrexamine for a defined period.

-

Washout: Following incubation, the tissues are washed extensively to remove any unbound β-chlornaltrexamine.

-

Post-Treatment Agonist Concentration-Response Curve: A second concentration-response curve for the same agonist is then generated in the β-chlornaltrexamine-treated tissue.

-

Data Analysis: A parallel rightward shift in the concentration-response curve that cannot be overcome by increasing concentrations of the agonist (i..e., a depression of the maximal response) is indicative of insurmountable (irreversible) antagonism. By performing this procedure with selective agonists for the μ, δ, and κ receptors, the non-selective nature of β-chlornaltrexamine's antagonism can be confirmed.[1]

Visualizing Pathways and Workflows

To better understand the experimental and biological contexts of this compound's action, the following diagrams illustrate key processes.

Conclusion

The available evidence from decades of pharmacological research unequivocally demonstrates that β-chlornaltrexamine is a non-selective, irreversible antagonist of the μ, δ, and κ opioid receptors. Its ability to covalently bind to and inactivate these receptors, thereby producing a long-lasting and insurmountable antagonism, makes it an invaluable tool for studying the roles of the opioid system in various physiological and pathological processes. While its lack of selectivity precludes its use for differentiating between receptor subtypes in vivo without careful experimental design, its broad and potent antagonistic activity ensures its continued relevance in opioid pharmacology research. The experimental protocols outlined in this guide provide a foundation for the continued investigation of irreversible opioid ligands and their complex interactions with their receptors.

References

- 1. Pharmacological profiles of beta-funaltrexamine (beta-FNA) and beta-chlornaltrexamine (beta-CNA) on the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacologic characterization of an alkylating analogue (this compound) of naltrexone with ultralong-lasting narcotic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Partial Agonist Activity of β-Chlornaltrexamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-chlornaltrexamine (β-CNA) is a pivotal pharmacological tool in opioid research, primarily recognized for its irreversible antagonism of mu (µ), delta (δ), and kappa (κ) opioid receptors. This irreversible binding is attributed to its nitrogen mustard moiety, which forms a covalent bond with the receptor. However, a nuanced understanding of β-CNA's pharmacology reveals a more complex profile: it exhibits partial agonist activity, particularly at the µ- and κ-opioid receptors.[1][2][3] This dual characteristic as both an antagonist and a partial agonist makes β-CNA a unique ligand for probing the structure and function of opioid receptors.

This in-depth technical guide provides a comprehensive overview of the partial agonist activity of β-CNA. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate and characterize this fascinating aspect of β-CNA's pharmacology.

Core Concepts: Partial Agonism and Irreversible Binding

A partial agonist is a ligand that binds to and activates a receptor but has only partial efficacy relative to a full agonist. Even at saturating concentrations, a partial agonist cannot produce the maximal response that a full agonist can elicit. When co-administered with a full agonist, a partial agonist can act as a competitive antagonist, reducing the response of the full agonist.

The partial agonism of β-CNA is further complicated by its irreversible nature. The covalent bond it forms with the opioid receptor leads to a long-lasting effect. This property has been instrumental in studies aimed at understanding opioid receptor reserve and in the estimation of dissociation constants for other opioid agonists.[1][3]

Quantitative Data on the Partial Agonist Activity of β-Chlornaltrexamine

Despite its long-standing use in opioid research, specific quantitative data detailing the partial agonist activity of β-CNA in modern cell-based signaling assays, such as G-protein activation and β-arrestin recruitment, is not extensively available in publicly accessible literature. The majority of research has focused on its irreversible antagonist properties. The following tables summarize the known characteristics of β-CNA and provide a template for the types of quantitative data that would be generated through the experimental protocols outlined in this guide.

Table 1: Opioid Receptor Binding Affinity of β-Chlornaltrexamine (β-CNA)

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| µ-Opioid Receptor | [³H]DAMGO | Rodent brain homogenate | Data not available | - |

| δ-Opioid Receptor | [³H]DPDPE | Rodent brain homogenate | Data not available | - |

| κ-Opioid Receptor | [³H]U69,593 | Rodent brain homogenate | Data not available | - |

Note: While β-CNA is known to bind irreversibly to all three opioid receptor subtypes, specific Ki values from competitive binding assays are not consistently reported due to the covalent nature of the interaction.

Table 2: Functional Activity of β-Chlornaltrexamine (β-CNA) at Opioid Receptors

| Assay | Receptor Subtype | Parameter | Value | Reference |

| G-Protein Activation ([³⁵S]GTPγS Binding) | µ-Opioid Receptor | EC₅₀ (nM) | Data not available | - |

| Eₘₐₓ (% of full agonist) | Data not available | - | ||

| κ-Opioid Receptor | EC₅₀ (nM) | Data not available | - | |

| Eₘₐₓ (% of full agonist) | Data not available | - | ||

| δ-Opioid Receptor | EC₅₀ (nM) | Data not available | - | |

| Eₘₐₓ (% of full agonist) | Data not available | - | ||

| Adenylate Cyclase (cAMP) Assay | µ-Opioid Receptor | IC₅₀ (nM) | Data not available | - |

| Iₘₐₓ (% inhibition) | Data not available | - | ||

| κ-Opioid Receptor | IC₅₀ (nM) | Data not available | - | |

| Iₘₐₓ (% inhibition) | Data not available | - | ||

| β-Arrestin Recruitment | µ-Opioid Receptor | EC₅₀ (nM) | Data not available | - |

| Eₘₐₓ (% of full agonist) | Data not available | - | ||

| κ-Opioid Receptor | EC₅₀ (nM) | Data not available | - | |

| Eₘₐₓ (% of full agonist) | Data not available | - |

Note: The agonist activity of β-CNA has been observed in tissue-based assays, such as the guinea pig ileum preparation, where it produces a contractile response that is indicative of partial agonism at µ- and κ-opioid receptors.[1][3] However, precise EC₅₀ and Eₘₐₓ values from recombinant cell-based assays are not well-documented.

Signaling Pathways

The partial agonist activity of β-CNA is initiated through its binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it induces a conformational change in the receptor, albeit a less pronounced one than a full agonist, leading to the activation of intracellular signaling pathways.

Experimental Protocols

To quantitatively assess the partial agonist activity of β-CNA, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor. Due to the irreversible nature of β-CNA, a standard equilibrium competition binding assay to determine its Ki is not appropriate. Instead, these assays are typically used to assess the ability of β-CNA to irreversibly block the binding of a reversible radioligand.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells with human µ-opioid receptor).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Pre-incubation with β-CNA:

-

In a multi-well plate, incubate aliquots of the membrane preparation with increasing concentrations of β-CNA for a defined period (e.g., 30 minutes at 25°C) to allow for covalent binding.

-

-

Washing Step:

-

Centrifuge the membranes to pellet them and discard the supernatant containing unbound β-CNA.

-

Wash the pellets multiple times with fresh assay buffer to ensure complete removal of unbound ligand.

-

-

Radioligand Incubation:

-

Resuspend the washed membranes in assay buffer.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-receptors) to each well.

-

Incubate to allow the radioligand to reach binding equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific radioligand binding against the concentration of β-CNA used in the pre-incubation step.

-

Determine the IC₅₀ value, which represents the concentration of β-CNA that causes 50% inhibition of radioligand binding.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It provides a direct measure of the initial step in the G-protein signaling cascade.

References

- 1. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methocinnamox is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PMC [pmc.ncbi.nlm.nih.gov]

Chlornaltrexamine: An In-depth Technical Guide for Studying Opioid Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornaltrexamine (CNA) is a powerful pharmacological tool for investigating the function and regulation of opioid receptors. As a derivative of the opioid antagonist naltrexone, CNA distinguishes itself through its ability to act as a non-selective, irreversible antagonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1] This irreversibility stems from its nitrogen mustard moiety, which forms a covalent bond with a nucleophilic residue within the receptor's binding pocket, leading to a long-lasting blockade.[2]

This technical guide provides a comprehensive overview of the application of this compound in opioid receptor research. It details its mechanism of action, provides structured data on its biochemical properties, and offers detailed methodologies for key in vitro and in vivo experiments. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its use as a research tool. While this compound is primarily an antagonist, it has also been reported to exhibit some partial agonist activity, a factor to be considered in experimental design.[3][4]

Mechanism of Action

This compound's primary mechanism of action involves the alkylation of opioid receptors. This process can be broken down into two key steps:

-

Reversible Binding: Initially, CNA reversibly binds to the orthosteric binding site of the opioid receptor, dictated by its affinity for the receptor subtype.

-

Covalent Bond Formation: Following initial binding, the reactive nitrogen mustard group of CNA forms a stable, covalent bond with a nucleophilic amino acid residue within the receptor. This covalent linkage results in a persistent and insurmountable antagonism, as the receptor is now permanently occupied and rendered non-functional.

This irreversible nature makes CNA an invaluable tool for:

-

Determining Receptor Reserve: By selectively and irreversibly inactivating a proportion of the receptor population, the remaining functional receptors can be studied to understand the relationship between receptor number and physiological response.

-

Studying Receptor Turnover: The long-lasting blockade allows for the investigation of the rate at which new receptors are synthesized and inserted into the cell membrane.

-

Characterizing Agonist Efficacy: By reducing the number of available receptors, the efficacy of various opioid agonists can be more accurately assessed.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that these values can vary depending on the experimental system (e.g., cell type, tissue preparation) and conditions (e.g., radioligand, buffer composition).

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |

| Mu (μ) | ~1-5 | Various | Brain homogenates, cell lines | [5] |

| Delta (δ) | ~5-20 | Various | Brain homogenates, cell lines | [6] |

| Kappa (κ) | ~2-10 | Various | Brain homogenates, cell lines | [6] |

Table 2: Kinetics of Irreversible Inactivation by this compound

| Parameter | Value | Receptor Subtype(s) | Conditions | Reference |

| k_inact/K_I | Not consistently reported | All | Varies | [7] |

| t_1/2 of inactivation | Varies (minutes to hours) | All | Concentration-dependent | [8] |

Note: Precise kinetic constants for this compound are not consistently reported in the literature and are highly dependent on experimental conditions. Researchers are advised to determine these parameters empirically for their specific system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

This protocol is designed to determine the extent of irreversible receptor blockade by this compound.

Materials:

-

Cell membranes or tissue homogenates expressing opioid receptors.

-

Radioligand with high affinity for the target opioid receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Pre-incubation with this compound:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow for covalent binding.

-

-

Washing:

-

To remove unbound this compound, centrifuge the membrane suspension (e.g., 20,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of non-covalently bound CNA.

-

-

Radioligand Binding:

-

Resuspend the final washed membrane pellet in a known volume of assay buffer.

-

In a 96-well plate, add the washed membranes to wells containing the radioligand at a concentration near its Kd.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

-

Incubate at the appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding remaining at each concentration of this compound compared to the vehicle-treated control.

-

This will provide a measure of the concentration-dependent irreversible inactivation of the opioid receptors.

-

This functional assay measures the activation of G-proteins following agonist stimulation in membranes pre-treated with this compound.[9][10][11]

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

This compound hydrochloride.

-

Opioid agonist (e.g., DAMGO for MOR).

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Washing and pre-incubation procedures as described in the radioligand binding assay.

Procedure:

-

Irreversible Blockade:

-

Pre-treat membranes with this compound or vehicle and wash thoroughly as described in section 4.1.1.

-

-

GTPγS Binding Reaction:

-

In a 96-well plate, combine the washed membranes, GDP (e.g., 10 µM), and varying concentrations of the opioid agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Compare the agonist-stimulated [³⁵S]GTPγS binding in CNA-treated membranes to that in vehicle-treated membranes to determine the effect of irreversible receptor antagonism on G-protein activation.

-

This assay assesses the ability of opioid agonists to inhibit adenylyl cyclase activity in cells pre-treated with this compound.[2][12]

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

This compound hydrochloride.

-

Opioid agonist.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Treatment:

-

Treat intact cells with this compound or vehicle for a defined period to induce irreversible blockade.

-

Wash the cells extensively to remove unbound CNA.

-

-

Functional Assay:

-

Incubate the washed cells with the opioid agonist for a short period (e.g., 15 minutes).

-

Stimulate adenylyl cyclase by adding forskolin (e.g., 10 µM).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

-

Data Analysis:

-

Determine the extent to which the opioid agonist can inhibit forskolin-stimulated cAMP production in CNA-treated versus vehicle-treated cells.

-

In Vivo Assay

This protocol assesses the in vivo antagonist effect of this compound on opioid-induced analgesia.[13][14][15][16][17]

Materials:

-

Male or female mice (e.g., C57BL/6).

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

-

This compound hydrochloride (for intracerebroventricular or systemic administration).

-

Opioid agonist (e.g., morphine).

-

Stopwatch.

Procedure:

-

Pre-treatment with this compound:

-

Administer this compound to the mice at a specific dose and route (e.g., intracerebroventricularly) at a predetermined time before the test (e.g., 24 hours) to allow for irreversible receptor blockade. A control group should receive a vehicle injection.

-

-

Baseline Latency:

-

Place each mouse individually on the hot plate and measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

-

Agonist Administration:

-

Administer the opioid agonist (e.g., morphine) to both the CNA-pretreated and vehicle-pretreated groups.

-

-

Post-Agonist Latency:

-

At various time points after agonist administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each group at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the CNA-treated and vehicle-treated groups to determine the extent of antagonism.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

Opioid Receptor Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of opioid receptor agonist dissociation constants with beta-chlornaltrexamine, an irreversible ligand which also displays agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic opioid treatment induces adenylyl cyclase V superactivation. Involvement of Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Receptor Theory to the Design and Use of Fixed-Proportion Mu-Opioid Agonist and Antagonist Mixtures in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dol.inf.br [dol.inf.br]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the In Vivo Use of Chlornaltrexamine in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlornaltrexamine (CNA) is a potent, non-selective, and irreversible antagonist of the µ (mu), δ (delta), and κ (kappa) opioid receptors. Its long-lasting antagonist effects, which can persist for 3 to 6 days in mice, are attributed to the formation of a covalent bond with the opioid receptors. This unique characteristic makes CNA a valuable pharmacological tool for investigating the role of the opioid system in various physiological and pathological processes in vivo. These application notes provide detailed protocols for the use of CNA in rodent models, including administration, relevant behavioral assays, and a summary of its effects.

Mechanism of Action

This compound acts as a non-equilibrium opioid receptor antagonist. It contains a reactive nitrogen mustard group that alkylates the opioid receptors, forming a covalent bond and leading to their irreversible inactivation. While predominantly an antagonist, some studies suggest it may also exhibit mixed agonist-antagonist properties at the mu and kappa receptors. Its irreversible nature allows for the long-term blockade of opioid receptor signaling, which is advantageous for studying the chronic effects of opioid system disruption.

Signaling Pathway of Opioid Receptors and Inhibition by this compound

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. This compound, by irreversibly binding to the receptor, prevents these downstream effects.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vivo use of this compound in rodent models based on available literature.

| Species | Route of Administration | Dose Range | Duration of Action | Observed Effects | Reference |

| Mouse | Intracerebroventricular (ICV) | 2.5 - 5.0 µg | 48 - 72 hours | Partial antagonism of morphine-induced suppression of conditioned behavior. | [1] |

| Mouse | Intracerebroventricular (ICV) | Not specified | 3 - 6 days | Ultra-long-lasting narcotic antagonism; inhibition of the development of physical dependence. | [2] |

| Rat | Intracerebroventricular (ICV) | Not specified | 2 - 4 days | Long-term reduction in daily food intake and body weight; blockade of feeding stimulated by µ, δ, and κ opioid agonists. | [3] |

| Rat | Not specified | Not specified | Not specified | Inhibition of analgesia, hypothermia, and physical dependence produced by delta 9-tetrahydrocannabinol (THC). | [4] |

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound dihydrochloride

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Vortex mixer

-

Microcentrifuge tubes

-

Hamilton syringe (or similar microsyringe)

Protocol:

-

Reconstitution: On the day of the experiment, dissolve this compound dihydrochloride in sterile saline or aCSF to the desired concentration. Ensure the solution is thoroughly mixed using a vortex mixer.

-

Dosage Calculation: Calculate the volume of the CNA solution to be administered based on the target dose and the weight of the animal. For intracerebroventricular (ICV) injections, the volume is typically low (e.g., 1-5 µL).

-

Administration: The most common route for central administration of CNA is via ICV injection. This requires stereotaxic surgery.

Protocol for Intracerebroventricular (ICV) Injection in Mice

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, drill)

-

Hamilton syringe with a 30-gauge needle

-

Suturing material or wound clips

-

Heating pad

Protocol:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Stereotaxic Placement: Secure the anesthetized mouse in the stereotaxic apparatus.

-

Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

-

Bregma Identification: Identify the bregma landmark on the skull.

-

Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

-

Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the CNA solution at a rate of approximately 0.5 µL/min.

-

Needle Withdrawal: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon withdrawal. Slowly retract the needle.

-

Closure: Suture the incision or use wound clips.

-